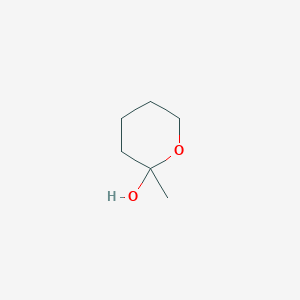

2-Methyltetrahydro-2H-pyran-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C6H12O2 |

|---|---|

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

2-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-6(7)4-2-3-5-8-6/h7H,2-5H2,1H3 |

InChI-Schlüssel |

PBYLJWHPQMNAGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCCO1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Prins Cyclization Method

One efficient and well-documented method for synthesizing tetrahydropyran derivatives is the Prins cyclization, which involves the acid-catalyzed reaction of an aldehyde with an unsaturated alcohol.

- Procedure : For example, the synthesis of a related compound, florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), was achieved by reacting isovaleraldehyde with isoprenol in the presence of acid catalysts such as methanesulfonic acid or p-toluenesulfonic acid.

- Conditions :

- Method I: Reaction in methylene chloride solvent at 60°C with methanesulfonic acid catalyst; reaction time approximately 6 hours; yield about 32%.

- Method II: Solvent-free reaction using silica gel and p-toluenesulfonic acid at room temperature; reaction time initially 2 hours with 39% yield, extended to 24 hours to improve yield to 55%, and up to 7 days for 63% yield.

- Catalyst Effects : Besides p-toluenesulfonic acid, methanesulfonic acid and sulfuric acid were effective catalysts, yielding 64% and 43% respectively, while neutral catalysts like sodium sulfate gave poor yields (2%).

| Method | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| I | Methylene chloride | Methanesulfonic acid | 60°C | 6 hours | 32 |

| II | Solvent-free | p-Toluenesulfonic acid | Room temp | 2 hours | 39 |

| II | Solvent-free | p-Toluenesulfonic acid | Room temp | 24 hours | 55 |

| II | Solvent-free | p-Toluenesulfonic acid | Room temp | 7 days | 63 |

| II | Solvent-free | Methanesulfonic acid | Room temp | 24 hours | 64 |

| II | Solvent-free | Sulfuric acid | Room temp | 24 hours | 43 |

| II | Solvent-free | Sodium sulfate (neutral) | Room temp | 24 hours | 2 |

- Analysis : The solvent-free method with acid catalysis is advantageous due to shorter reaction times, milder conditions, and higher yields, making it a preferred method for synthesizing 2-substituted tetrahydropyranols.

Reduction of Tetrahydro-2H-pyran-2-ones (Lactones)

Another synthetic route involves the reduction of tetrahydro-2H-pyran-2-ones (lactones) to the corresponding 2-hydroxy tetrahydropyrans.

- Reagents : Samarium(II) iodide in the presence of water and triethylamine has been used effectively to reduce substituted tetrahydro-2H-pyran-2-ones to 2-hydroxy derivatives with high yields (87-99%).

- Example : 6-methyl-6-(2-methylallyl)tetrahydro-2H-pyran-2-one was reduced to the corresponding 2-hydroxy compound in 97% yield using samarium(II) iodide under mild conditions at room temperature for 2 hours.

- Advantages : This method offers high selectivity and excellent yields, with mild reaction conditions that preserve sensitive functional groups.

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 6-methyl-6-(2-methylallyl)tetrahydro-2H-pyran-2-one | Samarium(II) iodide, H2O, triethylamine | Room temp, 2 h | 97 |

| 6-benzyl-6-methyltetrahydro-2H-pyran-2-one | Samarium(II) iodide, H2O, triethylamine | Room temp, 2 h | 87 |

| 3-phenyltetrahydro-2H-pyran-2-one | Samarium(II) iodide, H2O, triethylamine | Room temp, 2 h | 99 |

- Note : This method is applicable to various substituted tetrahydro-2H-pyran-2-ones and provides a general approach to 2-hydroxy tetrahydropyrans.

Other Synthetic Approaches

While the above two methods are most directly related to this compound, other synthetic strategies reported in literature for related tetrahydropyran derivatives include:

- Heck Reaction : Regioselective Heck arylation of unsaturated alcohols followed by intramolecular cyclization to form oxygen heterocycles, including tetrahydropyrans.

- Maitland–Japp Reaction : Synthesis of 2H-dihydropyran-4-ones followed by further transformations to tetrahydropyran derivatives.

- Enaminoketone Cyclization : One-pot synthesis involving α-enaminoketones and subsequent cyclization to fused pyranones, which can be converted to tetrahydropyrans.

These methods, however, are more complex and less commonly used specifically for this compound.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyltetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the oxygen atom in the ring structure.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyltetrahydro-2H-pyran-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyltetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxygen atom in the ring structure play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(a) Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9)

- Structure : Hydroxyl group at the 4-position of the tetrahydropyran ring.

- Molecular Formula : C₅H₁₀O₂ (MW 102.13).

- Physical Properties : Boiling point 60.5°C at 0.7 Torr, density 1.0776 g/cm³ at 12.5°C .

- Synthesis : Prepared via LiAlH₄ reduction of tetrahydropyran-4-one .

- Applications : Intermediate in organic synthesis and pharmaceuticals; used in functionalized scaffold development .

(b) Tetrahydro-2H-pyran-3-ol (CAS 19752-84-2)

- Structure : Hydroxyl group at the 3-position.

- Molecular Formula : C₅H₁₀O₂ (MW 102.13).

Comparison Table: Positional Isomers

| Property | 2-Methyltetrahydro-2H-pyran-2-ol | Tetrahydro-2H-pyran-4-ol | Tetrahydro-2H-pyran-3-ol |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight | 116.18 | 102.13 | 102.13 |

| CAS Number | 100-73-2 | 2081-44-9 | 19752-84-2 |

| Key Functional Group | 2-OH, 2-CH₃ | 4-OH | 3-OH |

| Synthesis Method | Not explicitly described | LiAlH₄ reduction of ketone | Not explicitly described |

Functionalized Derivatives

(a) Tetrahydropyran-2-methanol (CAS 100-72-1)

- Structure : Hydroxymethyl group at the 2-position.

- Molecular Formula : C₆H₁₂O₂ (MW 116.16).

- Physical Properties : Melting point 187°C, higher than this compound due to increased hydrogen bonding .

- Applications : Used in glycosylation reactions and chiral scaffold synthesis .

(b) 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)

- Structure : Phenylethynyl and methyl groups at the 4-position.

- Synthesis: Prepared via Sonogashira coupling using ethyl oxalate and PhEBX .

- Reactivity : The ethynyl group enables further functionalization (e.g., click chemistry), unlike this compound .

Comparison Table: Functionalized Derivatives

| Property | This compound | Tetrahydropyran-2-methanol | 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₁₃H₁₆O |

| Key Functional Groups | 2-OH, 2-CH₃ | 2-CH₂OH | 4-CH₃, 4-C≡CPh |

| Melting/Boiling Point | Not available | 187°C (mp) | Not available |

| Applications | Organic intermediate | Chiral synthesis | Photochemical studies |

Key Research Findings

Reactivity and Stability

- Hydrogen Bonding : The 2-hydroxyl group in this compound may form intramolecular hydrogen bonds, stabilizing specific conformations, whereas 4-isomers exhibit different steric environments .

- Thermodynamic Data : Tetrahydro-2H-pyran-2-ol has a reaction enthalpy (ΔrH°) of -238.7 kJ/mol (gas phase), indicating stability comparable to other cyclic alcohols .

Biologische Aktivität

2-Methyltetrahydro-2H-pyran-2-ol, also known as 4-methyltetrahydropyran (4-MeTHP), is a cyclic ether that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, potential applications in medicinal chemistry, and safety profile based on existing studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound is notable for its hydrophobic nature, which influences its interactions with biological systems.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicates that derivatives of tetrahydropyran compounds exhibit selective cytotoxicity towards cancer cells while minimizing effects on normal cells.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-MeTHP | MCF-7 | 25 | |

| 4-MeTHP | PC-3 | 30 | |

| Derivative A | HeLa | 15 | |

| Derivative B | HGC-27 | 20 |

These findings suggest that this compound and its derivatives could serve as promising candidates for anticancer drug development.

The proposed mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have demonstrated increased rates of apoptosis in treated cell lines compared to controls. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Safety Profile and Sensitization Studies

Safety assessments have been conducted to evaluate the sensitization potential of this compound. In vitro studies indicated that it does not induce significant skin sensitization reactions, supporting its potential use in therapeutic applications without major safety concerns.

Table 2: Safety Profile Summary

| Study Type | Result | Reference |

|---|---|---|

| In Vitro Sensitization | Non-sensitizing | |

| Animal Studies | No adverse reactions observed |

Case Studies

Several case studies have explored the application of this compound in various contexts:

-

Anticancer Applications : A study demonstrated that a formulation containing this compound significantly reduced tumor growth in xenograft models.

"The incorporation of 4-MeTHP into therapeutic regimens showed enhanced efficacy against tumor growth, suggesting a synergistic effect when combined with conventional chemotherapeutics."

- Dermal Applications : Research has shown that formulations containing this compound are well-tolerated in dermal applications, indicating its potential as a topical agent.

- Metabolomic Profiling : Metabolomic studies have identified the presence of this compound in various plant extracts, suggesting its role as a bioactive metabolite with potential health benefits.

Q & A

Q. What are the recommended synthetic routes for 2-Methyltetrahydro-2H-pyran-2-ol, and how can reaction conditions be optimized for academic research?

- Methodological Answer : The compound can be synthesized via Prins cyclization , using aldehydes and silanes under acidic catalysis (e.g., BF₃·OEt₂) at controlled temperatures (0–25°C). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of aldehyde to silane) and employing anhydrous solvents. Continuous flow reactors improve scalability and purity . For derivatives, nucleophilic substitutions with allyl or benzyl groups require inert atmospheres (N₂/Ar) and rigorous drying of reagents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Eye Protection : Use sealed goggles; severe eye irritation (GHS Category 1) necessitates immediate flushing with water for 15 minutes .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P260) .

- Skin Protection : Wear nitrile gloves and lab coats; spills require immediate decontamination with ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, allyl-substituted derivatives show characteristic doublets at δ 5.2–5.8 ppm (¹H) and 120–130 ppm (¹³C) .

- GC-MS : Use polar capillary columns (e.g., DB-WAX) with electron ionization to resolve enantiomers and detect degradation products .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound derivatives?

- Methodological Answer : Steric hindrance at the C2 position directs nucleophilic attack to the less hindered C4/C6 positions. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., acetyl) at C3 increase activation energy for C2 substitutions by 15–20 kJ/mol . Experimentally, substituent effects are validated via Hammett plots using para-substituted benzaldehyde derivatives .

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., reaction enthalpy) for this compound?

- Methodological Answer : Cross-validate data using calorimetry (e.g., DSC) and computational methods (Gaussian-09 with B3LYP/6-31G* basis set). For example, NIST-standardized reaction enthalpies (ΔH = −89.3 kJ/mol) may conflict with lab measurements due to solvent polarity; use COSMO-RS simulations to account for solvation effects .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts like proline-derived thioureas (5 mol%) in THF at −20°C to achieve >90% ee .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer from racemic mixtures .

Q. What computational modeling approaches are validated for predicting the stability and reactivity of this compound derivatives?

- Methodological Answer :

- MD Simulations : AMBER force fields predict conformational stability in aqueous solutions; RMSD thresholds <1.5 Å indicate stable ring puckering .

- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., cyclooxygenase-2) for anti-inflammatory applications .

Q. How can environmental persistence and toxicity of this compound be assessed in ecotoxicology studies?

- Methodological Answer :

- OECD 301F Test : Measure biodegradation in activated sludge over 28 days; <60% degradation indicates persistence .

- Daphnia magna Assays : 48-hour EC₅₀ values correlate with logP (≥2.5 suggests bioaccumulation) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for the same derivative of this compound?

- Methodological Answer : Variations arise from moisture sensitivity of intermediates and catalyst loading. For example, BF₃·OEt₂ concentrations >0.5 eq. promote side reactions (e.g., oligomerization), reducing yields by 30–40%. Replicate conditions using Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. What experimental and theoretical frameworks address conflicting reports on the compound’s stability under oxidative conditions?

- Methodological Answer :

Combine accelerated stability testing (40°C/75% RH for 6 months) with DFT calculations (HOMO-LUMO gaps <4 eV indicate susceptibility to oxidation). For instance, tert-butyl hydroperoxide oxidation at 60°C generates ketones, confirmed by IR carbonyl stretches at 1700–1750 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.